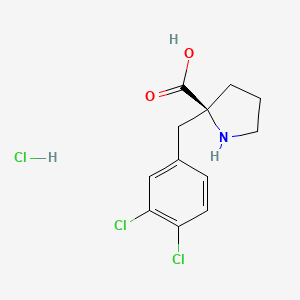

(S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound designates it as (2S)-2-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, reflecting the specific stereochemical assignment at the C-2 position of the pyrrolidine ring. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the S-configuration indicates that when viewed from the hydrogen atom, the priority sequence of substituents proceeds in a counterclockwise direction. Alternative nomenclature systems recognize this compound as (S)-alpha-(3,4-dichloro-benzyl)-proline hydrochloride, emphasizing its relationship to the natural amino acid proline. The stereochemical descriptor (S) is crucial for distinguishing this enantiomer from its (R)-counterpart, which bears the Chemical Abstracts Service number 1049727-83-4 and exhibits different biological and chemical properties.

The compound exists as a zwitterionic hydrochloride salt, where the carboxylic acid group maintains its ionizable character while the nitrogen atom in the pyrrolidine ring can accept protonation. The monoisotopic mass has been precisely determined as 309.009012 atomic mass units, providing definitive identification parameters for mass spectrometric analysis. The Chemical Abstracts Service has assigned this compound to the pyrrolidinecarboxylic acid derivative class, recognizing its fundamental structural relationship to naturally occurring proline while acknowledging the significant modifications introduced through the dichlorobenzyl substitution.

Molecular Architecture: Pyrrolidine Core and Dichlorobenzyl Substituent

The molecular architecture of this compound centers around a five-membered pyrrolidine ring that adopts a characteristic envelope conformation due to the sp³ hybridization of its carbon atoms. The pyrrolidine core, derived from the natural amino acid proline, maintains the cyclic constraint that restricts conformational flexibility and imparts unique three-dimensional properties to the molecule. The ring nitrogen atom participates in the formation of the hydrochloride salt, contributing to the compound's enhanced water solubility and crystalline stability. The carboxylic acid functionality at the C-2 position maintains the alpha-amino acid character essential for biological recognition and synthetic utility.

The dichlorobenzyl substituent introduces significant steric and electronic effects that distinguish this compound from simpler proline derivatives. The 3,4-dichlorophenyl moiety extends from the C-2 carbon through a methylene bridge, creating a substantial hydrophobic domain that influences the compound's interaction with biological targets and synthetic reagents. The dichlorine substitution pattern on the benzene ring generates a characteristic electronic distribution, with the electron-withdrawing effects of the chlorine atoms influencing both the reactivity of the aromatic system and the overall molecular polarity. This substitution pattern differs markedly from alternative arrangements such as 2,4-dichlorobenzyl or 2,5-dichlorobenzyl derivatives, each of which exhibits distinct physicochemical properties.

Comparative Analysis of Enantiomeric Forms

The enantiomeric relationship between this compound and its (R)-counterpart represents a fundamental aspect of stereochemical analysis in this compound class. The (R)-enantiomer, catalogued with Chemical Abstracts Service number 1049727-83-4, shares identical molecular formula and molecular weight but exhibits opposite optical rotation and potentially different biological activities. Comparative studies of enantiomeric pairs in the pyrrolidine-2-carboxylic acid series have demonstrated that stereochemical configuration significantly influences binding affinity, enzymatic recognition, and pharmacological properties.

The (S)-configuration aligns with the natural L-proline stereochemistry, potentially conferring advantages in biological systems that have evolved to recognize and process L-amino acids. Database comparisons reveal that both enantiomers maintain equivalent chemical stability and similar spectroscopic properties, with differences primarily manifesting in chiral environments such as enzyme active sites or chiral chromatographic systems. The availability of both enantiomeric forms enables comprehensive structure-activity relationship studies and allows researchers to evaluate the contribution of absolute stereochemistry to biological and chemical properties.

Table 1: Comparative Properties of Enantiomeric Forms

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 1217712-28-1 | 1049727-83-4 |

| Molecular Formula | C₁₂H₁₄Cl₃NO₂ | C₁₂H₁₄Cl₃NO₂ |

| Molecular Weight (g/mol) | 310.6 | 310.6 |

| Stereochemical Configuration | (2S) | (2R) |

| PubChem Compound Identifier | 45026908 | Not specified |

| Relationship to Natural Proline | L-configuration | D-configuration |

Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with ¹H Nuclear Magnetic Resonance spectra revealing characteristic patterns associated with the pyrrolidine ring protons, the dichlorobenzyl aromatic system, and the methylene bridge connecting these moieties. The ¹H Nuclear Magnetic Resonance spectrum typically displays aromatic signals in the 7.0-7.5 parts per million region corresponding to the dichlorosubstituted benzene ring, with coupling patterns reflecting the 3,4-substitution arrangement.

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework, with the carboxylic acid carbon appearing characteristically downfield around 170-180 parts per million. The pyrrolidine ring carbons exhibit signals in the aliphatic region, while the aromatic carbons of the dichlorobenzyl group appear in the 120-140 parts per million range. The chlorine substitution effects are clearly observable in the ¹³C Nuclear Magnetic Resonance spectrum through characteristic chemical shift perturbations of the substituted aromatic carbons.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The carboxylic acid functionality exhibits characteristic carbonyl stretching vibrations around 1700 wavenumbers, while the aromatic carbon-carbon stretching modes appear in the 1400-1600 wavenumber region. The carbon-chlorine stretching vibrations contribute to the fingerprint region below 1000 wavenumbers, providing additional structural confirmation. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 310.6, corresponding to the hydrochloride salt form, with characteristic fragmentation patterns reflecting the loss of the dichlorobenzyl group and subsequent ring fragmentation.

Table 2: Key Spectroscopic Parameters

| Technique | Characteristic Features | Diagnostic Signals |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons (7.0-7.5 ppm) | 3,4-dichlorobenzyl pattern |

| ¹³C Nuclear Magnetic Resonance | Carboxylic carbon (170-180 ppm) | Aromatic carbons (120-140 ppm) |

| Infrared Spectroscopy | Carbonyl stretch (~1700 cm⁻¹) | Aromatic stretch (1400-1600 cm⁻¹) |

| Mass Spectrometry | Molecular ion (310.6 m/z) | Dichlorobenzyl fragmentation |

Crystallographic Studies and Hydrogen Bonding Networks

Crystallographic investigation of this compound reveals detailed three-dimensional structural parameters that complement solution-phase spectroscopic data. The compound crystallizes in a chiral space group consistent with its enantiopure nature, with unit cell parameters reflecting the molecular dimensions and intermolecular packing arrangements. X-ray diffraction studies demonstrate that the pyrrolidine ring adopts an envelope conformation, with one carbon atom displaced from the plane defined by the remaining four ring atoms, minimizing torsional strain while accommodating the bulky dichlorobenzyl substituent.

The crystal structure reveals extensive hydrogen bonding networks that stabilize the solid-state arrangement and influence the compound's physical properties. The carboxylic acid group participates in intermolecular hydrogen bonding with neighboring molecules, creating chains or layers that contribute to crystal cohesion. The hydrochloride salt formation introduces additional hydrogen bonding opportunities through the protonated nitrogen atom, which can serve as a hydrogen bond donor to chloride anions or other acceptor sites within the crystal lattice.

Intermolecular interactions extend beyond classical hydrogen bonding to include weaker forces such as halogen bonding involving the chlorine atoms of the dichlorobenzyl groups. These interactions contribute to the overall crystal packing efficiency and influence the compound's melting point, solubility, and mechanical properties. The chlorine atoms exhibit characteristic van der Waals radii and can participate in halogen-π interactions with aromatic systems of neighboring molecules, adding complexity to the supramolecular architecture.

The crystallographic data provides precise bond lengths and angles that validate the molecular geometry predicted by computational methods. The carbon-chlorine bond lengths in the dichlorobenzyl group fall within expected ranges for aromatic chlorine substitution, while the pyrrolidine ring geometry reflects the constraints imposed by the five-membered ring system. Thermal ellipsoid representations derived from the crystallographic data illustrate the thermal motion of individual atoms and provide insights into molecular flexibility within the crystal environment.

Propiedades

IUPAC Name |

(2S)-2-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAVYFGBDRNYAI-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661600 | |

| Record name | 2-[(3,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217712-28-1 | |

| Record name | 2-[(3,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C12H14Cl3NO2

- Molecular Weight : 310.6 g/mol

- CAS Number : 1217712-28-1

- Purity : Typically ≥ 95%

Synthesis

The synthesis of this compound involves several steps, often starting from readily available pyrrolidine derivatives. The key reactions typically include:

- Formation of the pyrrolidine ring.

- Introduction of the 3,4-dichlorobenzyl group.

- Carboxylation to yield the final product.

Anticancer Activity

Recent studies have shown that compounds similar to (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid exhibit significant anticancer properties. For instance, in a study evaluating various derivatives against A549 human lung adenocarcinoma cells, it was found that structural modifications greatly influenced cytotoxicity:

| Compound | Viability (%) | Remarks |

|---|---|---|

| Compound 1 | 78–86% | Weak anticancer activity |

| Compound 6 | 64% | Enhanced activity with 4-chlorophenyl substitution |

| Compound 8 | 66% | Most potent anticancer activity observed |

These results indicate that specific substitutions on the pyrrolidine scaffold can enhance anticancer effects while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has also been explored. In vitro tests demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The compound's structure appears to play a critical role in its effectiveness against these resistant strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA strains |

| Klebsiella pneumoniae | 64 µg/mL | Shows potential for further development |

This suggests that derivatives of this compound could serve as scaffolds for developing new antimicrobial agents targeting resistant bacteria .

Case Studies

-

Case Study on Anticancer Activity :

- A study assessed the effects of (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid on A549 cells. The compound was tested alongside cisplatin as a control. Results indicated that while some derivatives showed promising anticancer activity, they also exhibited cytotoxicity towards healthy cells, emphasizing the need for careful structural optimization to enhance selectivity .

- Case Study on Antimicrobial Resistance :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Antimicrobial Activity

Research indicates that (S)-2-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exhibits promising antiviral and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the replication of certain viruses and bacteria, making it a candidate for further development as an antiviral agent. For instance, its structural similarity to known antiviral compounds suggests potential efficacy against RNA viruses .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. In vitro studies demonstrate that it can reduce oxidative stress and apoptosis in neuronal cells, which may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurology .

Materials Science

Synthesis of Chiral Catalysts

this compound is utilized in the synthesis of chiral catalysts for asymmetric synthesis. Its chirality allows it to serve as a precursor for creating various chiral ligands that are essential in catalyzing reactions with high enantioselectivity. This application is particularly valuable in the pharmaceutical industry for synthesizing complex molecules with specific stereochemistry .

Polymer Chemistry

The compound has also been explored in polymer chemistry as a building block for creating functionalized polymers. These polymers can exhibit unique properties such as increased thermal stability or enhanced mechanical strength, making them suitable for advanced materials applications .

Biochemical Research

Research Tool in Enzyme Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme kinetics and mechanisms. Its ability to act as a substrate or inhibitor for various enzymes allows researchers to explore enzyme functionality and regulation pathways .

Potential in Drug Discovery

The compound's diverse biological activities make it an attractive candidate in drug discovery programs. High-throughput screening methods can be employed to evaluate its efficacy against a range of biological targets, potentially leading to the identification of new therapeutic agents .

Summary Table of Applications

| Application Area | Specific Use Case | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antiviral and antimicrobial activity | Development of new antiviral drugs |

| Neuroprotective effects | Treatment options for neurodegenerative diseases | |

| Materials Science | Synthesis of chiral catalysts | Enhanced enantioselectivity in chemical reactions |

| Functionalized polymers | Advanced materials with tailored properties | |

| Biochemical Research | Enzyme kinetics and mechanism studies | Insights into enzyme functionality |

| Drug discovery | Identification of new therapeutic agents |

Comparación Con Compuestos Similares

Table 1: Key Comparisons of Structural Analogues

Key Observations:

Substituent Effects: The 3,4-dichlorobenzyl group in the target compound increases lipophilicity and steric bulk compared to mono-chloro or fluoro analogues (e.g., 3,4-difluoro derivative, CAS 1217750-06-5). The Boc-protected variant (CAS 1217732-47-2) demonstrates reduced solubility due to the tert-butoxycarbonyl group, making it a transient intermediate in synthesis workflows .

Salt Form Advantages :

- The hydrochloride salt of the target compound offers superior aqueous solubility compared to its free base or neutral analogues, a critical factor for bioavailability in drug development .

Métodos De Preparación

Starting Materials and Protecting Groups

The synthesis often begins with a protected pyrrolidine intermediate, such as N-tert-butoxycarbonyl (Boc) protected 2,3-dihydro-1H-pyrrole derivatives.

Protecting groups on nitrogen (e.g., Boc, Cbz) and carboxyl groups (e.g., tert-butyl esters) are employed to prevent side reactions during alkylation and reduction steps.

Alkylation with 3,4-Dichlorobenzyl Halides

The key step involves alkylation of the pyrrolidine nitrogen or the 2-position carbon with 3,4-dichlorobenzyl halides (typically bromides or chlorides) under basic conditions.

Strong bases such as sodium hydride, n-butyllithium, or lithium hexamethyldisilazide (LHMDS) generate the corresponding alkoxide or carbanion for nucleophilic substitution.

Phase transfer catalysts (e.g., quaternary ammonium salts, polyethylene glycol) may be used to enhance alkylation efficiency.

Alkylation is performed in aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile at low temperatures (often -78°C) to control stereochemistry and minimize racemization.

Catalytic Hydrogenation for Stereoselective Reduction

The alkene or imine intermediates are subjected to catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel.

When starting from a chiral precursor, catalytic hydrogenation yields the cis isomer with high enantiomeric excess (ee > 90%), preserving stereochemistry.

Reaction conditions typically involve hydrogen pressure of 1.4 to 1.5 MPa at 25-50°C for several hours.

Hydrolysis and Deprotection

Hydrolysis of ester or protected carboxyl groups is carried out using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous-organic solvent mixtures (e.g., THF/water).

Acidic deprotection steps use trifluoroacetic acid (TFA) or hydrochloric acid to remove Boc or other protecting groups, yielding the free amine and carboxylic acid functionalities.

These steps are carefully controlled to avoid racemization and degradation.

Formation of Hydrochloride Salt

- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating isolation as a stable, crystalline solid.

Representative Reaction Conditions and Yields

Research Findings and Technical Advantages

The use of chiral catalysts and controlled hydrogenation conditions enables the preparation of the compound with high enantiomeric purity, avoiding the common problem of racemization during double bond reductions.

Activation of carboxyl groups via mixed anhydrides (e.g., alkyl chloroformates) prior to reduction improves selectivity and reduces impurities.

The synthetic route benefits from inexpensive raw materials, mild reaction conditions, and straightforward operations, making it suitable for scale-up and industrial production.

The process has demonstrated reproducible yields exceeding 80% in key steps, with enantiomeric excess values often above 90%, confirming the method's efficiency and stereochemical control.

Summary Table of Key Synthetic Steps

| Intermediate/Compound | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Protected pyrrolidine derivative | Alkylation | 3,4-Dichlorobenzyl halide, LHMDS, THF, -78°C | Introduction of 3,4-dichlorobenzyl group; stereochemistry control |

| Alkene/imine intermediate | Catalytic hydrogenation | Pd/C or PtO2, H2 (1.4-1.5 MPa), 25-50°C | Stereoselective reduction to cis isomer |

| Ester-protected acid | Hydrolysis | LiOH, THF/H2O, 25°C, overnight | Conversion to free carboxylic acid |

| Protected amine | Acidic deprotection | TFA, CH2Cl2, 25°C, 4 hours | Removal of Boc protecting group |

| Free base | Salt formation | HCl, solvent | Formation of hydrochloride salt |

Q & A

Q. What experimental approaches resolve contradictions in reported receptor affinity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments using identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and cell lines (e.g., HEK293 expressing human receptors).

- Positive Controls : Include reference compounds (e.g., SB-674042 for orexin receptors) to calibrate assay sensitivity .

- Data Normalization : Express binding affinity as Ki values corrected for nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.